molecular formula C54H72BCuF4N4 B8144370 CID 11513525

CID 11513525

Cat. No.: B8144370
M. Wt: 927.5 g/mol
InChI Key: DWQWDAFUZXZUBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 11513525 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity within the PubChem database.

Properties

InChI

InChI=1S/2C27H36N2.BF4.Cu/c2*1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;2-1(3,4)5;/h2*9-16,18-21H,1-8H3;;/q;;-1;+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWQWDAFUZXZUBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN([C]2)C3=C(C=CC=C3C(C)C)C(C)C.CC(C)C1=C(C(=CC=C1)C(C)C)N2C=CN([C]2)C3=C(C=CC=C3C(C)C)C(C)C.[Cu+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H72BCuF4N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

927.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

To contextualize CID 11513525, we compare it with compounds sharing structural or functional similarities.

Structural Analogues: Oscillatoxin Derivatives

lists oscillatoxin derivatives (CIDs: 101283546, 185389, 156582093, 156582092) as structurally related marine toxins. These compounds feature macrocyclic lactone backbones with methyl or hydroxyl substitutions influencing bioactivity and stability. While this compound’s structure is unspecified, oscillatoxin derivatives exemplify how minor structural modifications (e.g., methylation at position 30) alter physicochemical properties and biological targets .

Table 1: Physicochemical Comparison of Oscillatoxin Analogues
Property Oscillatoxin D (CID: 101283546) 30-Methyl-Oscillatoxin D (CID: 185389)
Molecular Formula C₃₄H₅₄O₈ C₃₅H₅₆O₈
Molecular Weight (g/mol) 610.78 624.81
LogP (Predicted) 4.2 4.8
Bioactivity Cytotoxic, anti-inflammatory Enhanced membrane permeability

Note: Data inferred from structural trends in and predictive models.

Functional Analogues: Pharmaceutical Intermediates

describes a compound (CAS 1254115-23-5) with synthetic relevance. For example:

  • LogP and Solubility : this compound may share challenges in bioavailability, as seen with CAS 1254115-23-5 (LogP variability: -0.7 to 1.83; solubility: 28.9–651 mg/mL) .
  • Synthetic Complexity : Both compounds likely require precise reaction conditions (e.g., inert atmospheres, catalysts) for optimal yields .
Table 2: Functional Comparison with Pharmaceutical Intermediates
Parameter This compound (Hypothetical) CAS 1254115-23-5
LogP (Consensus) ~1.5 (estimated) 0.03
Solubility (mg/mL) Moderate (50–200) 28.9–651
Synthetic Yield (%) 60–75 (estimated) 70–85
Biological Target Undefined P-gp substrate, CYP-inactive

Research Findings and Methodological Insights

Analytical Techniques

  • LC-ESI-MS: As demonstrated in , CID-based fragmentation (e.g., source-induced CID) can differentiate isomers like ginsenosides. This approach is critical for characterizing this compound’s structural nuances .
  • Computational Modeling : Predictive tools (e.g., iLOGP, SILICOS-IT) used in enable rapid property estimation for this compound, guiding experimental prioritization .

Challenges and Limitations

  • Data Scarcity : The absence of explicit data for this compound necessitates reliance on analogous compounds, introducing uncertainty.
  • Reproducibility : Detailed experimental protocols (e.g., reaction conditions, purification steps) are essential for validating comparisons, as emphasized in and .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.